n-(n-Propyl)-2,4-difluoroaniline
Description
Properties
Molecular Formula |
C9H11F2N |
|---|---|
Molecular Weight |
171.19 g/mol |
IUPAC Name |
2,4-difluoro-N-propylaniline |
InChI |
InChI=1S/C9H11F2N/c1-2-5-12-9-4-3-7(10)6-8(9)11/h3-4,6,12H,2,5H2,1H3 |
InChI Key |
JYANMRRPMQUQIN-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC1=C(C=C(C=C1)F)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituted Fluoroanilines
(a) 3,5-Difluoroaniline
- Structure : Fluorine at meta (3,5) positions.
- Synthesis : 2,4-difluoroaniline can serve as a precursor for 3,5-difluoroaniline synthesis, highlighting their interconnected industrial applications .
(b) 4-Fluoroaniline
- Structure : Single fluorine at para position.
- Activity: No inhibitory effect against SARS-CoV-2 (IC₅₀ >25 μM) .
- Toxicity : Classified as toxic, with environmental persistence in industrial wastewater (50–500 mg/L concentrations) .
(c) 2-Fluoroaniline and 3-Fluoroaniline
- Activity: Mono-fluoro substitutions (ortho or meta) generally show lower biological activity. For example, 3-fluoroaniline (IC₅₀ = 1.4 μM) is moderately active, while ortho-fluoroaniline is inactive .
Chlorinated Analogs
(a) 3,5-Dichloroaniline
- Activity : Comparable to 3,5-difluoroaniline (IC₅₀ = 0.23 μM), indicating chloro-substitutions can mimic meta-fluorine synergism .
- Use : Common in agrochemicals and dyes.
(b) 2,4-Chloroaniline
Key Insight : Meta-substituted halogens (F or Cl) enhance activity, while ortho/para substitutions reduce efficacy.
Toxicity and Environmental Impact
- Aquatic Toxicity :
- Regulatory Status : 2,4-difluoroaniline is classified under UN 2941 (Division 6.1, PG III) due to confirmed toxic properties .
Table 2: Toxicity and Environmental Data
Physicochemical Properties
- Solubility: Fluorine atoms reduce water solubility compared to non-halogenated anilines.
Preparation Methods
Reaction Mechanism and Conditions
The reaction typically proceeds via an SN2 mechanism in polar aprotic solvents (e.g., dimethylformamide or toluene) with a base such as potassium hydroxide (KOH) or sodium hydride (NaH). Elevated temperatures (80–140°C) are required to overcome activation energy barriers.
Example Protocol (Adapted from JP2002145833A):
-
Reactants: 2,4-Difluoroaniline (1 eq), n-propyl bromide (1.1 eq).
-
Conditions: Solvent-free or high-boiling solvent (e.g., toluene), 80–120°C, 12–24 hours.
-
Workup: Neutralization with dilute HCl, extraction with dichloromethane, and vacuum distillation.
-
Yield: ~70–85% (estimated based on analogous isopropyl derivatives).
Challenges and Mitigation
-
Over-Alkylation: Excess n-propyl halide may lead to dialkylation. Controlled stoichiometry (1:1.1 amine:halide) minimizes this.
-
Solvent Selection: Toluene or DMF enhances solubility without side reactions.
Catalytic N-Alkylation Using n-Propanol via Borrowing Hydrogen
Transition-metal-catalyzed "borrowing hydrogen" methodologies enable sustainable alkylation using alcohols instead of halides. This approach avoids toxic byproducts and leverages inexpensive n-propanol.
Nickel-Catalyzed Alkylation
Nickel complexes (e.g., Ni(COD)₂) facilitate dehydrogenation of n-propanol to propionaldehyde, followed by imine formation and hydrogenation.
Iridium-Catalyzed Alkylation
Cyclometalated iridium catalysts (e.g., [Cp*IrCl₂]₂) enable milder conditions (90°C, aqueous phase) with high functional group tolerance.
-
Catalyst: [Cp*IrCl₂]₂ (2 mol%).
-
Additive: KOtBu (20 mol%).
-
Solvent: Water or toluene.
Reductive Amination with Propionaldehyde
Though less common, reductive amination using propionaldehyde and a reducing agent (e.g., NaBH₃CN) offers an alternative pathway.
Protocol:
-
Reactants: 2,4-Difluoroaniline (1 eq), propionaldehyde (1.2 eq), NaBH₃CN (1.5 eq).
-
Solvent: Methanol or THF, 0°C to room temperature.
Comparative Analysis of Methods
| Method | Conditions | Yield | Advantages | Limitations |
|---|---|---|---|---|
| n-Propyl Halide | 80–120°C, solvent-free | 70–85% | Simple setup, high scalability | Toxicity of halides, over-alkylation |
| Ni-Catalyzed (Alcohol) | 140°C, CPME | 75–90% | Sustainable, avoids halides | High energy input |
| Ir-Catalyzed (Alcohol) | 90°C, aqueous phase | 80–95% | Mild conditions, eco-friendly | Catalyst cost |
| Reductive Amination | RT, methanol | 60–75% | No metal catalysts | Lower yields, sensitivity to moisture |
Industrial-Scale Considerations
-
Cost Efficiency: Nickel-based systems balance cost and performance for large-scale production.
-
Purification: Vacuum distillation or column chromatography (silica gel, hexane/EtOAc) isolates the product.
-
Safety: Alkyl halides require stringent handling, whereas alcohol-based methods align with green chemistry principles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
